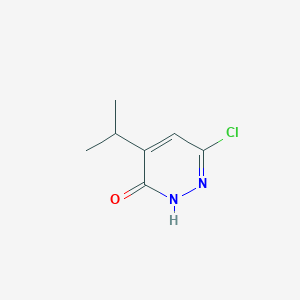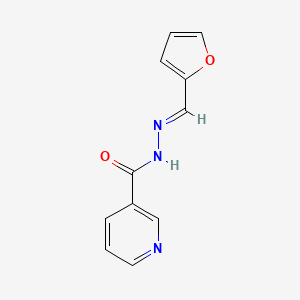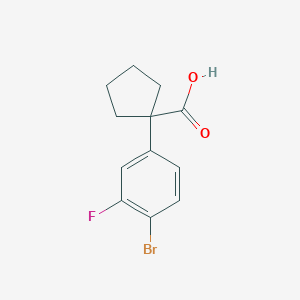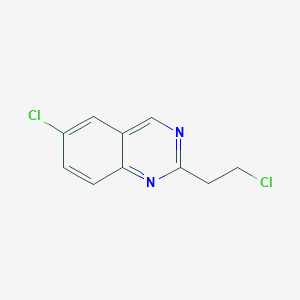
6-Chloro-4-isopropyl-pyridazin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-isopropyl-pyridazin-3-ol is a heterocyclic compound with the molecular formula C7H9ClN2O and a molecular weight of 172.61 g/mol . This compound is part of the pyridazine family, which is known for its diverse pharmacological and industrial applications. The structure of this compound includes a pyridazine ring substituted with a chlorine atom at the 6-position and an isopropyl group at the 4-position, along with a hydroxyl group at the 3-position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-isopropyl-pyridazin-3-ol typically involves the reaction of 4-isopropylpyridazin-3-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride . The reaction is usually carried out under reflux conditions to ensure complete chlorination. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to enhance efficiency and yield. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-4-isopropyl-pyridazin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to remove the chlorine atom, resulting in a dechlorinated pyridazine derivative.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).
Major Products Formed:
Oxidation: Formation of 6-chloro-4-isopropyl-pyridazin-3-one.
Reduction: Formation of 4-isopropyl-pyridazin-3-ol.
Substitution: Formation of various substituted pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-Chloro-4-isopropyl-pyridazin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 6-Chloro-4-isopropyl-pyridazin-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
- 6-Chloro-4-isopropyl-pyridazin-3-one
- 4-Isopropyl-pyridazin-3-ol
- 6-Chloro-4-methyl-pyridazin-3-ol
Comparison: 6-Chloro-4-isopropyl-pyridazin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher stability and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H9ClN2O |
|---|---|
Molecular Weight |
172.61 g/mol |
IUPAC Name |
3-chloro-5-propan-2-yl-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H9ClN2O/c1-4(2)5-3-6(8)9-10-7(5)11/h3-4H,1-2H3,(H,10,11) |
InChI Key |
JGOJUTMVCUKCLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=NNC1=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-Chloro-2-(4-fluorophenyl)-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B11716850.png)



![N-[(Z)-2-furylmethyleneamino]-4-(p-tolyl)thiazol-2-amine](/img/structure/B11716884.png)

![8-Fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B11716895.png)


![2-[(Tert-butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11716917.png)
![[(E)-{[4-(difluoromethoxy)phenyl]methylidene}amino]urea](/img/structure/B11716924.png)
